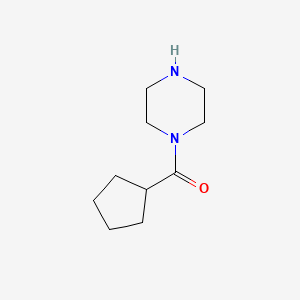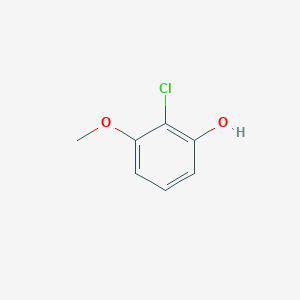
2-クロロ-3-メトキシフェノール
概要
説明
2-Chloro-3-methoxyphenol is a chlorinated aromatic compound . It has a molecular formula of C7H7ClO2 and a molecular weight of 158.58 g/mol .
Synthesis Analysis
The synthesis of 2-Chloro-3-methoxyphenol has been accomplished through various methods. For instance, one method involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol . This process requires a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methoxyphenol consists of a benzene ring with a chlorine atom and a methoxy group attached to it . The InChI key for this compound is QGLVWTFUWVTDEQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-3-methoxyphenol has a molecular weight of 158.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 29.5 Ų .科学的研究の応用
医薬品研究
医薬品研究において、2-クロロ-3-メトキシフェノールは、κオピオイド受容体において強力な拮抗作用を示すことが判明しました 。これは、疼痛管理や物質使用障害の治療薬開発における潜在的な用途を示唆しています。
複雑な分子の合成
この化合物は、より複雑な分子の構成要素として、合成化学で使用されています。 例えば、この化合物は、さまざまな産業および研究用途を持つ特定のフェノキシフェノール誘導体の合成に関与してきました .
制御された環境とクリーンルームソリューション
最後に、2-クロロ-3-メトキシフェノールは、さまざまな条件下での安定性により、デリケートなプロセスと製品の完全性を確保できる、制御された環境とクリーンルームソリューションで使用することができます .
作用機序
Target of Action
It is known that chlorophenolic compounds, a group to which 2-chloro-3-methoxyphenol belongs, are often targeted by various microbial groups including bacteria, fungi, actinomycetes, and yeast . These microorganisms have the ability to metabolize various chemicals, including chlorophenolic compounds, for the generation of energy and carbon sources .
Mode of Action
It is known that chlorophenolic compounds can be degraded by microorganisms through various enzymatic reactions . The initial steps that occur before degradation of such aromatic chemicals involve various modes or mechanisms of action with the various enzymes required for the breakdown .
Biochemical Pathways
It is known that chlorophenolic compounds can be degraded by microorganisms through various biochemical pathways . The degradation of these compounds can lead to the generation of energy and carbon sources for the microorganisms .
Result of Action
It is known that the degradation of chlorophenolic compounds by microorganisms can lead to the generation of energy and carbon sources . This suggests that the action of 2-Chloro-3-methoxyphenol could potentially contribute to the energy metabolism of these microorganisms.
Action Environment
The action, efficacy, and stability of 2-Chloro-3-methoxyphenol can be influenced by various environmental factors. For instance, the degradation of chlorophenolic compounds by microorganisms can be affected by the presence of other contaminants in the environment . Additionally, the activity of these compounds can be influenced by factors such as temperature, pH, and the presence of other chemicals .
生化学分析
Biochemical Properties
2-Chloro-3-methoxyphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as laccase, which is involved in the oxidation of phenolic compounds. The interaction between 2-Chloro-3-methoxyphenol and laccase leads to the formation of chlorinated quinones, which are important intermediates in various biochemical pathways . Additionally, 2-Chloro-3-methoxyphenol can act as a substrate for cytochrome P450 enzymes, leading to its hydroxylation and further metabolism .
Cellular Effects
2-Chloro-3-methoxyphenol has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Chloro-3-methoxyphenol has been found to inhibit the activity of certain protein kinases, leading to alterations in cell signaling pathways . This compound can also affect gene expression by acting as a ligand for nuclear receptors, thereby modulating the transcription of specific genes . Furthermore, 2-Chloro-3-methoxyphenol can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-3-methoxyphenol involves its interactions with various biomolecules. At the molecular level, 2-Chloro-3-methoxyphenol can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their heme groups . Additionally, 2-Chloro-3-methoxyphenol can modulate gene expression by binding to nuclear receptors and influencing their activity . These interactions result in changes in cellular processes and overall cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3-methoxyphenol can change over time due to its stability and degradation. Studies have shown that 2-Chloro-3-methoxyphenol is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products of 2-Chloro-3-methoxyphenol can accumulate and affect cellular function. Long-term exposure to 2-Chloro-3-methoxyphenol in in vitro and in vivo studies has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-Chloro-3-methoxyphenol vary with different dosages in animal models. At low doses, 2-Chloro-3-methoxyphenol has been shown to have minimal toxic effects and can be metabolized efficiently by the liver . At high doses, 2-Chloro-3-methoxyphenol can cause adverse effects such as liver toxicity, oxidative stress, and disruption of cellular homeostasis . Threshold effects have been observed, where the compound exhibits toxic effects only above a certain concentration.
Metabolic Pathways
2-Chloro-3-methoxyphenol is involved in various metabolic pathways, including its hydroxylation by cytochrome P450 enzymes . This compound can also undergo conjugation reactions, such as glucuronidation and sulfation, leading to the formation of more water-soluble metabolites that can be excreted from the body . These metabolic pathways are crucial for the detoxification and elimination of 2-Chloro-3-methoxyphenol from the body.
Transport and Distribution
Within cells and tissues, 2-Chloro-3-methoxyphenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, 2-Chloro-3-methoxyphenol can accumulate in specific tissues, such as the liver and kidneys, where it undergoes metabolism and excretion . The distribution of 2-Chloro-3-methoxyphenol within the body is influenced by its physicochemical properties, such as its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 2-Chloro-3-methoxyphenol can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it interacts with enzymes and other biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the localization and activity of 2-Chloro-3-methoxyphenol . Understanding the subcellular localization of 2-Chloro-3-methoxyphenol is important for elucidating its biochemical and cellular effects.
特性
IUPAC Name |
2-chloro-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLVWTFUWVTDEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574849 | |
| Record name | 2-Chloro-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72232-49-6 | |
| Record name | 2-Chloro-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
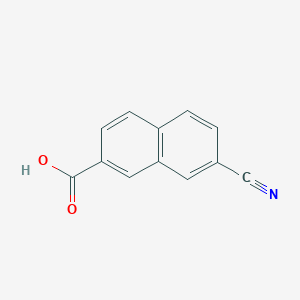


![8-Azabicyclo[3.2.1]oct-6-ene](/img/structure/B1368915.png)

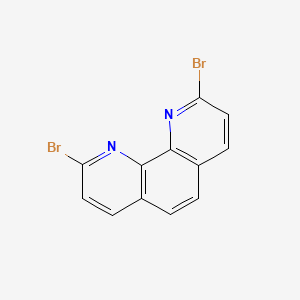

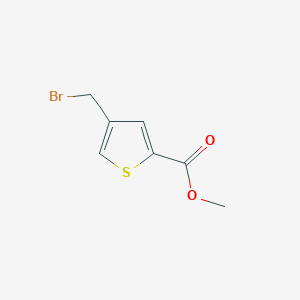
![Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate](/img/structure/B1368930.png)
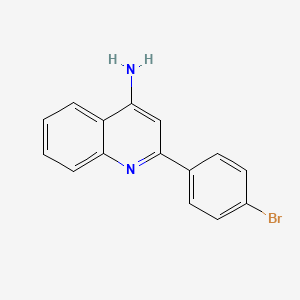
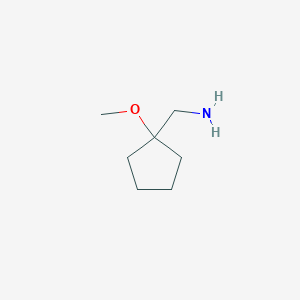
![1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone](/img/structure/B1368933.png)
